3-Propylpyrrolidine
Overview
Description
3-Propylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, where a propyl group is attached to the third carbon of the pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
3-Propylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with various biological targets leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrrolidine alkaloids .
Biochemical Analysis
Biochemical Properties
Pyrrolidine, the parent compound of 3-Propylpyrrolidine, is known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Pyrrolidine alkaloids, however, have been shown to have significant effects on cell proliferation and the Warburg effect in bladder cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-propyl-1,4-diaminobutane, under acidic conditions. Another method includes the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin, to form the pyrrolidine ring .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-propylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-Propylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the propyl group.
2-Propylpyrrolidine: A structural isomer with the propyl group attached to the second carbon.
4-Propylpyrrolidine: Another isomer with the propyl group on the fourth carbon
Uniqueness: 3-Propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-propylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKEXKTXWGBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505626 | |
Record name | 3-Propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-47-4 | |
Record name | 3-Propylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper provided?
A1: The research paper primarily focuses on the synthesis process and determination of the absolute configuration for both 3-ethylpyrrolidine and 3-propylpyrrolidine. [] The authors detail the chemical reactions and analytical techniques employed to achieve these objectives, without delving into the potential applications or biological activities of these compounds.
Q2: Is there any information available in the research about the structural characterization of this compound?
A2: While the paper doesn't explicitly provide spectroscopic data like NMR or IR, it confirms the successful synthesis of this compound. [] Based on this, we can deduce its molecular formula to be C7H15N and its molecular weight to be 113.21 g/mol.
Q3: Does the paper discuss any potential applications of this compound?
A3: No, the research article solely focuses on the synthesis and absolute configuration determination of 3-ethylpyrrolidine and this compound. [] It does not explore or speculate on potential applications, biological activities, or other properties of these compounds.
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